molecular formula C8H12ClN3O B6204773 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole CAS No. 1339589-99-9

4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole

Cat. No. B6204773
CAS RN: 1339589-99-9
M. Wt: 201.7
InChI Key:
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Description

4-(Chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole (CMOT) is a heterocyclic compound that has been widely studied due to its potential applications in various scientific research fields. It is a triazole derivative of the oxan-4-yl group and is composed of three nitrogen atoms, one carbon atom and one chlorine atom. CMOT has been found to have a wide range of properties and can be used in a variety of applications, from medicinal chemistry to biochemistry.

Scientific Research Applications

4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole has been used as an inhibitor of various enzymes and as a drug-like molecule for the development of new therapeutic agents. In biochemistry, 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole has been used as a ligand for the synthesis of various proteins and enzymes. In materials science, 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole has been used as a catalyst for the synthesis of polymers, as a cross-linking agent for the synthesis of composite materials, and as a reagent for the synthesis of nanomaterials.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole is not fully understood. However, it is believed that the nitrogen atoms of the triazole ring are responsible for the binding of 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole to its target molecules. It is also believed that the chlorine atom of the 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole molecule is responsible for its reactivity, as it is capable of forming covalent bonds with other molecules.
Biochemical and Physiological Effects
4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole is capable of inhibiting the activity of various enzymes, including proteases, phosphatases, and kinases. In vivo studies have also demonstrated that 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole is capable of modulating the expression of various genes involved in the regulation of cell growth, differentiation, and apoptosis. In addition, 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole has been found to have anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole in laboratory experiments is its ability to bind to a wide variety of molecules and its reactivity. 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole is also relatively inexpensive and can be synthesized using the Ritter reaction, which is a simple and efficient method. However, 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole is not suitable for all laboratory experiments, as it is not stable in aqueous solutions and is not soluble in organic solvents.

Future Directions

In the future, 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole could be used in a variety of applications, such as drug discovery, drug delivery, and gene therapy. It could also be used as a catalyst for the synthesis of polymers and nanomaterials. Furthermore, 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole could be used as a reagent for the synthesis of various proteins, enzymes, and other molecules. Finally, 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole could be used as a ligand for the synthesis of various therapeutic agents.

Synthesis Methods

4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole can be synthesized from a variety of starting materials, including 4-chloro-1-oxan-4-yl-1H-1,2,3-triazole, 4-chloro-1-oxan-4-yl-1H-1,2,3-triazole, and 4-chloro-1-oxan-4-yl-1H-1,2,3-triazole. The most commonly used synthetic method is the Ritter reaction, which involves the reaction of a halogenated oxan-4-yl group with a nitrile to form a heterocyclic ring. The Ritter reaction is a simple and efficient method for the synthesis of 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole involves the reaction of 4-(hydroxymethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole with thionyl chloride to form 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole.", "Starting Materials": [ "4-(hydroxymethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole", "Thionyl chloride" ], "Reaction": [ "Add 4-(hydroxymethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole to a flask", "Add thionyl chloride dropwise to the flask while stirring", "Heat the mixture to reflux for 2 hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure", "Purify the resulting product by column chromatography" ] }

CAS RN

1339589-99-9

Product Name

4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole

Molecular Formula

C8H12ClN3O

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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